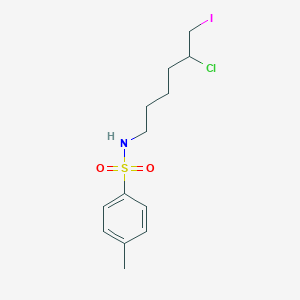
N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both chloro and iodo substituents, suggests potential for specialized chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chloro and iodo groups into a hexyl chain.
Sulfonation: Reaction of 4-methylbenzene with sulfonyl chloride to form 4-methylbenzenesulfonyl chloride.
Coupling: The final step involves coupling the halogenated hexyl chain with the sulfonyl chloride derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Derivatives with different substituents replacing the chloro or iodo groups.
Oxidation: Oxidized forms of the sulfonamide.
Reduction: Reduced forms of the sulfonamide.
Hydrolysis: Sulfonic acids and corresponding amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent due to its sulfonamide structure.
Medicine: Possible use in drug development for treating infections.
Industry: Could be used in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chlorohexyl)-4-methylbenzene-1-sulfonamide
- N-(6-Iodohexyl)-4-methylbenzene-1-sulfonamide
- N-(5-Bromo-6-iodohexyl)-4-methylbenzene-1-sulfonamide
Uniqueness
N-(5-Chloro-6-iodohexyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both chloro and iodo groups, which can confer distinct reactivity and biological activity compared to compounds with only one type of halogen substituent.
Properties
CAS No. |
919284-62-1 |
|---|---|
Molecular Formula |
C13H19ClINO2S |
Molecular Weight |
415.72 g/mol |
IUPAC Name |
N-(5-chloro-6-iodohexyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19ClINO2S/c1-11-5-7-13(8-6-11)19(17,18)16-9-3-2-4-12(14)10-15/h5-8,12,16H,2-4,9-10H2,1H3 |
InChI Key |
BIMXULNRYNCODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















